molecular formula C9H10N4O2S B1326996 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol CAS No. 1142208-62-5

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol

Cat. No.: B1326996
CAS No.: 1142208-62-5
M. Wt: 238.27 g/mol
InChI Key: RQZKBOFZTSYNOZ-UHFFFAOYSA-N
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Description

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol is a chemical compound with the molecular formula C9H10N4O2S and a molecular weight of 238.27 g/mol . This compound is characterized by the presence of a triazine ring fused with a benzene ring, which is substituted with amino, mercapto, and dihydroxy groups. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid derivatives with triazine derivatives. The reaction conditions often include the use of solvents like dioxane or water and bases such as sodium carbonate . Microwave irradiation can also be employed to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields disulfides, while nucleophilic substitution can lead to various substituted derivatives .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. It can participate in several types of reactions:

  • Oxidation : The mercapto group can be oxidized to form disulfides.
  • Reduction : Nitro groups can be reduced to amino groups.
  • Substitution : The amino and hydroxyl groups can engage in nucleophilic substitution reactions.

These reactions allow for the synthesis of more complex molecules used in various chemical applications.

Biology

Research has identified potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that it may exhibit activity against certain bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer pathways.

These properties make it a candidate for further exploration in drug development.

Medicine

The therapeutic potential of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol is under investigation for various diseases. Its ability to interact with biological targets could lead to the development of new treatments for conditions such as cancer and infections.

Industry

In industrial applications, this compound is being explored for:

  • Chemical Sensors : Its unique chemical properties make it suitable for developing sensors that detect specific chemicals or biological agents.
  • Material Development : It can be incorporated into new materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and mercapto groups allows for versatile chemical modifications and interactions with biological targets .

Biological Activity

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol, with the CAS number 1142208-62-5, is a compound of significant interest due to its potential biological activities. Its structure includes a triazine ring and functional groups such as amino and mercapto, which contribute to its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with detailed research findings and case studies.

The molecular formula of this compound is C₉H₁₀N₄O₂S, and it has a molecular weight of 238.27 g/mol. The presence of the mercapto group (−SH) is particularly noteworthy as it can participate in redox reactions and form disulfides under oxidative conditions.

PropertyValue
CAS Number1142208-62-5
Molecular FormulaC₉H₁₀N₄O₂S
Molecular Weight238.27 g/mol
Functional GroupsAmino (-NH₂), Mercapto (-SH)

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it possesses significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy
In a comparative study of several triazine derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) for these strains ranged from 15.625 to 125 μM. The mechanism of action was identified as bactericidal, primarily through the inhibition of protein synthesis pathways followed by disruption of nucleic acid and peptidoglycan production .

Table: Antimicrobial Activity Overview

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid production

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. It has been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells
In vitro studies revealed that this compound exhibited cytotoxic effects on human tumor cells including HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Table: Cytotoxicity Data

Cell LineIC50 (μM)Comparison AgentIC50 (μM)
HepG210Doxorubicin20
MCF715Doxorubicin25

The mechanism underlying the biological activities of this compound involves its ability to interact with specific molecular targets within microbial and cancerous cells. The amino group can form hydrogen bonds with active site residues in enzymes critical for cell survival and proliferation. The mercapto group enhances redox activity which may lead to oxidative stress in target cells.

Properties

IUPAC Name

4-amino-2-(3,4-dihydroxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c10-8-11-7(12-9(16)13-8)4-1-2-5(14)6(15)3-4/h1-3,7,14-15H,(H4,10,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZKBOFZTSYNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2NC(=S)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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